An In-Depth Technical Guide to 1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC: A Potent Photosensitizer for Advanced Photodynamic Therapy and Drug Delivery
An In-Depth Technical Guide to 1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC: A Potent Photosensitizer for Advanced Photodynamic Therapy and Drug Delivery
Abstract
This technical guide provides a comprehensive overview of 1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC, a novel phospholipid-porphyrin conjugate engineered for enhanced efficacy in photodynamic therapy (PDT) and targeted drug delivery. This document delves into the core scientific principles underpinning its design, synthesis, and application. We will explore its chemical and photophysical properties, the mechanistic intricacies of its photosensitizing action, and its formulation into advanced nanocarrier systems such as liposomes. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the synthesis, liposomal formulation, and in vitro evaluation of this compound, intended to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively harness its therapeutic potential.
Introduction: The Nexus of Lipids and Light in Cancer Therapy
The convergence of nanotechnology and photomedicine has paved the way for highly targeted and minimally invasive cancer therapies. Photodynamic therapy (PDT) stands at the forefront of this evolution, utilizing a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that selectively eradicate malignant cells.[1][2] The efficacy of PDT is intrinsically linked to the properties of the photosensitizer and its ability to accumulate preferentially in tumor tissues.[3]
1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC is a sophisticated molecule that embodies the principles of targeted PDT. It is a conjugate of a naturally derived photosensitizer, pyropheophorbide-a, and a ubiquitous biological building block, lysophosphatidylcholine.[4] This unique architecture offers several distinct advantages:
-
Inherent Biocompatibility: The phospholipid backbone ensures excellent biocompatibility and facilitates seamless integration into lipid-based nanocarriers.
-
Enhanced Hydrophobicity: The lipid conjugation significantly increases the hydrophobicity of the pyropheophorbide-a moiety, promoting its stable incorporation within the lipid bilayer of liposomes and other nanoparticles.[3]
-
Optimized Photophysical Properties: Pyropheophorbide-a exhibits a strong absorption in the red region of the electromagnetic spectrum, allowing for deeper tissue penetration of activating light.[2]
This guide will systematically deconstruct the science behind this promising compound, providing a robust framework for its application in pre-clinical research and therapeutic development.
Physicochemical and Photophysical Characterization
The therapeutic efficacy of 1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC is dictated by its distinct chemical and light-interacting properties.
Chemical Structure and Properties
1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC is a phospholipid-porphyrin conjugate. Specifically, it consists of a phosphatidylcholine molecule where the fatty acid at the sn-1 position is palmitic acid, and the photosensitizer pyropheophorbide-a is ester-linked to the sn-2 position.[5]
| Property | Value | Reference |
| Molecular Formula | C₅₇H₈₂N₅O₉P | [5] |
| Molecular Weight | 1012.3 g/mol | [5] |
| Appearance | Crystalline solid | [5] |
| Solubility | Soluble in DMF, DMSO, and Ethanol (approx. 1 mg/ml) | [5] |
| Storage | -20°C | [5] |
| Stability | ≥ 4 years at -20°C | [5] |
Photophysical Properties
The photodynamic activity of this conjugate is governed by the photophysical characteristics of the pyropheophorbide-a moiety.
| Parameter | Value | Reference |
| Absorption Maxima (in Ethanol) | ~410 nm (Soret band), ~667 nm (Q band) | [6] |
| Emission Maximum (in Ethanol) | ~675 nm | [6] |
| Singlet Oxygen Quantum Yield (ΦΔ) | High (characteristic of porphyrin derivatives) | [7] |
The strong Q-band absorption in the red spectral region is particularly advantageous for PDT, as light at these wavelengths can penetrate deeper into biological tissues compared to light of shorter wavelengths.
Mechanism of Action in Photodynamic Therapy
The therapeutic effect of 1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC is initiated by the absorption of light, leading to the generation of cytotoxic reactive oxygen species (ROS).
The Photodynamic Cascade
The process begins with the excitation of the pyropheophorbide-a molecule upon absorption of a photon of a specific wavelength. This elevates the photosensitizer to an excited singlet state. Through a process called intersystem crossing, it transitions to a longer-lived excited triplet state. In this triplet state, the photosensitizer can transfer its energy to molecular oxygen, converting it into the highly reactive singlet oxygen (¹O₂), a potent oxidizing agent. This process is known as a Type II photochemical reaction and is the predominant mechanism of cell killing in PDT.[2][8]
Caption: Mechanism of Type II Photodynamic Therapy.
Cellular Targets of ROS
Singlet oxygen and other ROS are highly reactive and have a short lifetime in the cellular environment. This confines their damaging effects to the immediate vicinity of their generation. Consequently, the subcellular localization of the photosensitizer dictates the primary sites of photodamage. When incorporated into liposomes, 1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC is delivered to cells and can localize in various organelles, including mitochondria and the endoplasmic reticulum. Damage to these vital organelles triggers apoptotic and necrotic cell death pathways, leading to the destruction of the tumor.[9]
Formulation into Liposomal Nanocarriers
The hydrophobic nature of 1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC makes it an ideal candidate for incorporation into the lipid bilayer of liposomes. Liposomal formulation offers several advantages for PDT:
-
Improved Solubility and Stability: Liposomes can effectively carry hydrophobic photosensitizers in aqueous environments, preventing their aggregation and enhancing their stability in biological fluids.[3]
-
Passive Targeting: Liposomes with sizes in the range of 100-200 nm can passively accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect.[3]
-
Controlled Release: The release of the photosensitizer from the liposome can be modulated by the lipid composition and the tumor microenvironment.
Caption: Structure of a photosensitizer-loaded liposome.
Experimental Protocols
The following protocols are provided as a guide for the synthesis, formulation, and in vitro evaluation of 1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC.
Synthesis and Purification of 1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC
This protocol describes a general method for the esterification of a lysophospholipid with pyropheophorbide-a.
Materials:
-
1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine (Lyso-PC)
-
Pyropheophorbide-a
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous chloroform
-
Methanol
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve pyropheophorbide-a and a 1.2-fold molar excess of Lyso-PC in anhydrous DCM.
-
Coupling Reaction: Add a 1.5-fold molar excess of DCC and a 0.1-fold molar excess of DMAP to the solution. Stir the reaction mixture at room temperature for 24-48 hours in the dark.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v).
-
Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by HPLC using a C18 column and a gradient of methanol in chloroform.[10]
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and ¹H NMR spectroscopy.
Preparation of Liposomes by Thin-Film Hydration
This protocol describes the preparation of liposomes incorporating 1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC.[11][12]
Materials:
-
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Lipid Film Formation: Dissolve DPPC, cholesterol, and 1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC in the desired molar ratio (e.g., 55:40:5) in chloroform in a round-bottom flask.
-
Solvent Evaporation: Remove the chloroform using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with PBS (pH 7.4) by vortexing or gentle shaking at a temperature above the phase transition temperature of the lipids (e.g., 60°C for DPPC). This will form multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain unilamellar vesicles of a defined size, subject the MLV suspension to sonication or extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).[11][13]
In Vitro Phototoxicity Assay
This protocol outlines a method to assess the phototoxic effects of the photosensitizer-loaded liposomes on cancer cells.[14]
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-buffered saline (PBS)
-
Liposomal formulation of 1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
Light source with appropriate wavelength (e.g., 670 nm laser or LED)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the liposomal photosensitizer. Incubate for a predetermined period (e.g., 4-24 hours) to allow for cellular uptake.
-
Irradiation: Wash the cells with PBS and replace with fresh medium. Expose the cells to light of the appropriate wavelength and dose. Include a dark control group that is not exposed to light.
-
Cell Viability Assessment (MTT Assay): After a further incubation period (e.g., 24 hours), add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Detection of Intracellular ROS Generation
This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS production.[15][16]
Materials:
-
Cells treated with photosensitizer-loaded liposomes and irradiated as described above
-
DCFH-DA stock solution (in DMSO)
-
Serum-free cell culture medium
-
Fluorescence microscope or plate reader
Procedure:
-
DCFH-DA Loading: After irradiation, wash the cells with PBS and incubate them with a working solution of DCFH-DA (e.g., 10 µM in serum-free medium) for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity of the cells using a fluorescence microscope or a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Cellular Uptake and Localization Studies
This protocol uses confocal microscopy to visualize the cellular uptake and subcellular localization of the photosensitizer-loaded liposomes.[17][18]
Materials:
-
Cells grown on glass coverslips
-
Liposomal formulation of 1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC
-
Organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum)
-
Hoechst 33342 for nuclear staining
-
Paraformaldehyde (PFA) for cell fixation
-
Mounting medium
-
Confocal laser scanning microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with the fluorescently-labeled photosensitizer liposomes as described in the phototoxicity assay.
-
Organelle Staining: Co-incubate the cells with an organelle-specific probe according to the manufacturer's instructions.
-
Fixation and Staining: Wash the cells with PBS, fix with 4% PFA, and stain the nuclei with Hoechst 33342.
-
Mounting: Mount the coverslips onto glass slides using a suitable mounting medium.
-
Imaging: Visualize the cells using a confocal microscope. The overlap of the fluorescence signals from the photosensitizer and the organelle probes will indicate the subcellular localization of the photosensitizer.
Conclusion and Future Perspectives
1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC represents a significant advancement in the design of photosensitizers for photodynamic therapy. Its unique phospholipid-porphyrin conjugate structure offers enhanced biocompatibility, improved formulation characteristics, and potent photodynamic activity. The integration of this molecule into liposomal nanocarriers provides a versatile platform for targeted drug delivery and light-activated therapy.
The experimental protocols detailed in this guide provide a solid foundation for researchers to explore the full potential of this compound. Future research should focus on optimizing liposomal formulations for specific tumor types, exploring synergistic combinations with other anticancer agents, and conducting in vivo studies to validate its therapeutic efficacy and safety profile. The continued development of such intelligent photosensitizer systems holds immense promise for the future of cancer treatment.
References
- Dougherty, T. J., Gomer, C. J., Henderson, B. W., Jori, G., Kessel, D., Korbelik, M., ... & Wilson, B. C. (1998). Photodynamic therapy. Journal of the National Cancer Institute, 90(12), 889-905.
- Allison, R. R., Moghissi, K., Downie, G. H., & Dixon, K. (2008). Photodynamic therapy (PDT): PDT mechanisms. Clinical endoscopy, 41(1), 24–29.
- Konan, Y. N., Gurny, R., & Allémann, E. (2002). State of the art in the delivery of photosensitizers for photodynamic therapy. Journal of photochemistry and photobiology B: Biology, 66(2), 89-106.
- Lovell, J. F., Jin, C. S., Huynh, E., Jin, H., Kim, C., L. Gu, F., ... & Zheng, G. (2011). Porphysome nanovesicles: a paradigm-shifting self-assembled platform for cancer imaging and therapy.
- Zhang, H. (2017). Thin-film hydration followed by extrusion method for liposome preparation. In Liposomes (pp. 17-22). Humana Press, New York, NY.
- Gollmer, A., & Arnbjerg, J. (2012). Singlet oxygen quantum yields. Chemical Society Reviews, 41(10), 3704-3720.
- Eruslanov, E., & Kusmartsev, S. (2010). Identification of ROS using oxidized DCFDA and flow-cytometry. In Current protocols in immunology (Vol. 91, No. 1, pp. 5-17).
- Gao, H., Zhang, S., & Yang, Z. (2013). Cellular uptake and cytotoxicity of nanoparticles. Journal of nanoscience and nanotechnology, 13(6), 3691-3701.
- Torchilin, V. P. (2005). Recent advances with liposomes as pharmaceutical carriers. Nature reviews Drug discovery, 4(2), 145-160.
- Mo, R., Jiang, T., & Gu, Z. (2014). Enhanced anticancer efficacy by ATP-mediated liposomal drug delivery.
- Jesorka, A., & Orwar, O. (2008). Liposomes: technologies and analytical applications. Annual review of analytical chemistry, 1, 801-832.
- Li, W., Li, X., Liu, S., & Huang, L. (2018). The study of cellular uptake and cytotoxicity of pyropheophorbide-a-loaded nanoparticles in cancer cells. International journal of nanomedicine, 13, 6649.
- Yuan, F., Dellian, M., Fukumura, D., Leunig, M., Berk, D. A., Torchilin, V. P., & Jain, R. K. (1995). Vascular permeability in a human tumor xenograft: molecular size dependence and cutoff size. Cancer research, 55(17), 3752-3756.
- Wang, H., & Joseph, J. A. (1999). Quantifying cellular oxidative stress by dichlorofluorescein assay using microplate reader. Free Radical Biology and Medicine, 27(5-6), 612-616.
- Castano, A. P., Demidova, T. N., & Hamblin, M. R. (2004). Mechanisms in photodynamic therapy: part one—photosensitizers, photochemistry and cellular localization. Photodiagnosis and photodynamic therapy, 1(4), 279-293.
- Olson, F., Hunt, C. A., Szoka, F. C., Vail, W. J., & Papahadjopoulos, D. (1979). Preparation of liposomes of defined size distribution by extrusion through polycarbonate membranes. Biochimica et Biophysica Acta (BBA)-Biomembranes, 557(1), 9-23.
- Moghimi, S. M., Hunter, A. C., & Murray, J. C. (2001). Long-circulating and target-specific nanoparticles: theory to practice. Pharmacological reviews, 53(2), 283-318.
- Reix, T., Canovas, C., & Vo-Dinh, T. (2015). Confocal microscopy for the investigation of nanoparticle uptake by cells. In Nanoscience and Nanotechnology for Human Health (pp. 165-180). Springer, Cham.
- Zheng, G., Li, H., Zhang, M., Lund-Katz, S., Chance, B., & Glickson, J. D. (2002). Low-density lipoprotein reconstituted by pyropheophorbide cholesteryl oleate as a target-specific photosensitizer.
- Redmond, R. W., & Gamlin, J. N. (1999). A compilation of singlet oxygen yields from biologically relevant molecules. Photochemistry and photobiology, 70(4), 391-475.
- U.S. Patent No. US20140127763A1. (2014). Method for the Synthesis of Porphyrin-Phospholipid Conjugates.
- Guelluy, P. H., et al. (2010). Optimizing photodynamic therapy by liposomal formulation of the photosensitizer pyropheophorbide-a methyl ester: in vitro and ex vivo comparative biophysical investigations in a colon carcinoma cell line. Photochemical & Photobiological Sciences, 9(9), 1252-1260.
-
PubChem. (n.d.). 1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC. National Center for Biotechnology Information. Retrieved from [Link]
- Myrzakhmetov, B., Arnoux, P., Mordon, S., Acherar, S., Tsoy, I., & Frochot, C. (2021). Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a and Photofrin® in Different Conditions. Pharmaceuticals, 14(2), 138.
- Singh, S. P., Sharma, M., Patel, H., & Gupta, P. K. (2014). Extra cellular pH influences uptake and photodynamic action of pyropheophorbide-a entrapped in folate receptor targeted organically modified silica nanoparticle. Photodiagnosis and photodynamic therapy, 11(2), 156-164.
- Kessel, D., & Luo, Y. (1999). Mitochondrial photodamage and PDT-induced apoptosis. Journal of Photochemistry and Photobiology B: Biology, 49(2-3), 89-95.
- Banala, S., et al. (2019). In vitro targeted photodynamic therapy with a pyropheophorbide-a conjugated inhibitor of prostate-specific membrane antigen.
- Chen, B., Pogue, B. W., & Hasan, T. (2005). Liposomal delivery of photosensitising agents. Expert opinion on drug delivery, 2(3), 477-489.
- Austin, E., & Jagdeo, J. (2018). An in vitro approach to photodynamic therapy. Journal of visualized experiments: JoVE, (138), e58190.
- Grifell-Junyent, M., et al. (2023). Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy. Bio-protocol, 13(13), e4723.
- Ducat, E., Evrard, B., Peulen, O., & Piel, G. (2011). Cellular uptake of liposomes monitored by confocal microscopy and flow cytometry. Journal of drug delivery science and technology, 21(6), 469-477.
- Torchilin, V. P. (2012). Liposomes in drug delivery. In Fundamentals and applications of nanopharmaceutics (pp. 131-177). Springer, New York, NY.
- Zhang, Y., et al. (2016). Photodynamic therapy of tumors with pyropheophorbide-a-loaded polyethylene glycol–poly (lactic-co-glycolic acid) nanoparticles. International journal of nanomedicine, 11, 4905.
- Cheng, R., et al. (2020). Ultra-small Pyropheophorbide-a Nanodots for Near-infrared Fluorescence/Photoacoustic Imaging-guided Photodynamic Therapy. Theranostics, 10(12), 5436.
- Al-Ahmadi, A. A., & Al-Zahrani, F. A. (2021). Liposome Photosensitizer Formulations for Effective Cancer Photodynamic Therapy. Polymers, 13(17), 2898.
-
Vydac. (n.d.). Purification of a Lipid Peptide: Method Development for Hydrophobic Peptides. Retrieved from [Link]
-
G-Biosciences. (n.d.). DCFH-DA, Cat. # BAQ037, BAQ038, BAQ039. Retrieved from [Link]
-
Oregon Medical Laser Center. (n.d.). Pheophorbide a. Retrieved from [Link]
-
protocols.io. (2023). Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method. V.2. Retrieved from [Link]
- Zhang, N., et al. (2023). Liposomes loaded with dual clinical photosensitizers for enhanced photodynamic therapy of cervical cancer. RSC advances, 13(6), 3959-3967.
- Zare, H., et al. (2021). Newly Synthesized Lipid–Porphyrin Conjugates: Evaluation of Their Self-Assembling Properties, Their Miscibility with Phospholipids and Their Photodynamic Activity In Vitro. International Journal of Molecular Sciences, 22(16), 8886.
- Zheng, G. (2014). Method for the Synthesis of Porphyrin-Phospholipid Conjugates. U.S.
- Wang, Y., et al. (2021). Synthesis and in vitro PDT evaluation of red emission polymer dots (R-CPDs)
- Abed, N., et al. (2022). Phospholipid–porphyrin conjugates: deciphering the driving forces behind their supramolecular assemblies. Nanoscale, 14(10), 3845-3857.
-
Bioquochem. (n.d.). DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. Stability evaluation of temoporfin-loaded liposomal gels for topical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photodynamic therapy of tumors with pyropheophorbide-a-loaded polyethylene glycol–poly(lactic-co-glycolic acid) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liposome Photosensitizer Formulations for Effective Cancer Photodynamic Therapy | MDPI [mdpi.com]
- 4. US20140127763A1 - Method for the Synthesis of Porphyrin-Phospholipid Conjugates - Google Patents [patents.google.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a and Photofrin® in Different Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Liposomes loaded with dual clinical photosensitizers for enhanced photodynamic therapy of cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimizing photodynamic therapy by liposomal formulation of the photosensitizer pyropheophorbide-a methyl ester: in vitro and ex vivo comparative biophysical investigations in a colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 13. protocols.io [protocols.io]
- 14. Synthesis and in vitro PDT evaluation of red emission polymer dots (R-CPDs) and pyropheophorbide-α conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioquochem.com [bioquochem.com]
- 16. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
